7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane
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Overview
Description
7-Methyl-2,6-dioxa-8-azaspiro[35]nonane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spirocyclic structure can be targeted.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
- 2-Oxa-7-azaspiro[3.5]nonane
Uniqueness
7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer better stability, reactivity, or binding affinity in certain applications .
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
7-methyl-2,6-dioxa-8-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO2/c1-6-8-2-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3 |
InChI Key |
CDZIKYQTWTXFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC2(COC2)CO1 |
Origin of Product |
United States |
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